

Synthesis and Characterization of Cbz-NH-peg1-CH2cooh: A Technical Guide

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Compound of Interest		
Compound Name:	Cbz-NH-peg1-CH2cooh	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **Cbz-NH-peg1-CH2cooh**, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data. The information is intended to support researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Introduction

Cbz-NH-peg1-CH2cooh, with the IUPAC name 2-(2-

(((benzyloxy)carbonyl)amino)ethoxy)acetic acid, is a valuable building block in contemporary drug discovery. Its structure incorporates a carboxybenzyl (Cbz)-protected amine, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This arrangement makes it an ideal linker for conjugating a target protein ligand and an E3 ligase ligand to form a PROTAC molecule. The Cbz protecting group provides stability during synthesis and can be selectively removed to allow for further chemical modification. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

This guide details a two-step synthetic pathway starting from commercially available 2-(2-aminoethoxy)ethanol. The synthesis involves the protection of the primary amine with a Cbz



group, followed by the oxidation of the terminal alcohol to a carboxylic acid.

Physicochemical Properties

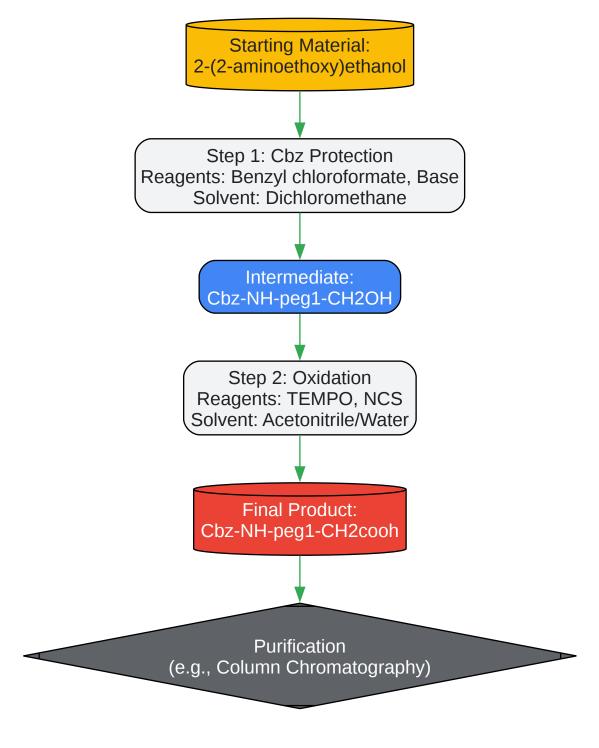
A summary of the key physicochemical properties of **Cbz-NH-peg1-CH2cooh** is presented in Table 1.

Property	Value	Reference
CAS Number	1260092-43-0	[1][2]
Molecular Formula	C12H15NO5	[2][3]
Molecular Weight	253.25 g/mol	[3]
IUPAC Name	2-(2- (((benzyloxy)carbonyl)amino)et hoxy)acetic acid	
Appearance	White to off-white solid	
Purity	Typically ≥95%	_
Storage Conditions	Store at -20°C, protect from light	

Synthesis Workflow

The synthesis of **Cbz-NH-peg1-CH2cooh** can be achieved through a two-step process as depicted in the following workflow diagram.





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Caption: Synthetic workflow for **Cbz-NH-peg1-CH2cooh**.

Experimental Protocols



The following are detailed, plausible experimental protocols for the synthesis of **Cbz-NH-peg1-CH2cooh**. These are based on general procedures for similar chemical transformations and should be adapted and optimized as necessary.

Step 1: Synthesis of Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate (Cbz-NH-peg1-CH2OH)

Objective: To protect the primary amine of 2-(2-aminoethoxy)ethanol with a carboxybenzyl (Cbz) group.

Materials:

- 2-(2-aminoethoxy)ethanol
- · Benzyl chloroformate (Cbz-Cl)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
- Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (1.1 eg) to the solution and stir for 10 minutes.



- Slowly add a solution of benzyl chloroformate (1.05 eq) in DCM to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
- Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by silica gel column chromatography to yield the pure intermediate, Cbz-NH-peg1-CH2OH.

Step 2: Synthesis of 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid (Cbz-NH-peg1-CH2cooh)

Objective: To oxidize the primary alcohol of the intermediate to a carboxylic acid.

Materials:

- Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate (Cbz-NH-peg1-CH2OH)
- (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
- N-Chlorosuccinimide (NCS) or Sodium hypochlorite (NaOCI) solution
- Acetonitrile and Water
- Sodium sulfite (Na2SO3) solution
- · Hydrochloric acid (HCl), 1M
- Ethyl acetate



- Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
- Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

- Dissolve the intermediate, Cbz-NH-peg1-CH2OH (1.0 eq), in a mixture of acetonitrile and water.
- Add TEMPO (0.1 eq) to the solution.
- Cool the mixture to 0 °C.
- Slowly add N-Chlorosuccinimide (1.2 eq) in portions, ensuring the temperature remains below 5 °C.
- Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.
- Once the reaction is complete, quench by adding a saturated aqueous solution of sodium sulfite.
- Acidify the mixture to pH 2-3 with 1M HCl.
- Extract the product with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
- The crude product can be purified by silica gel column chromatography or recrystallization to afford the final product, Cbz-NH-peg1-CH2cooh.

Characterization

The synthesized **Cbz-NH-peg1-CH2cooh** should be characterized to confirm its identity and purity. The following are expected characterization data.

Spectroscopic Data



Technique	Expected Data
¹ H NMR	Expected peaks corresponding to the aromatic protons of the Cbz group (δ ~7.3 ppm), the benzylic protons (δ ~5.1 ppm), the PEG linker protons (δ ~3.4-4.1 ppm), and the methylene protons adjacent to the carboxylic acid (δ ~4.0 ppm). The amine proton may appear as a broad singlet.
¹³ C NMR	Expected signals for the carbonyl carbons of the carbamate and carboxylic acid, aromatic carbons, benzylic carbon, and the carbons of the PEG linker.
Mass Spectrometry (MS)	Expected molecular ion peak $[M+H]^+$ at $m/z = 254.0974$ or $[M+Na]^+$ at $m/z = 276.0793$.

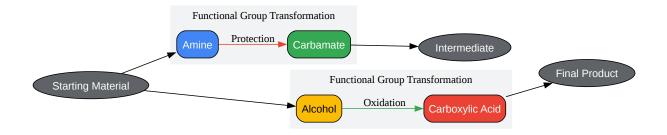
Purity Analysis

Technique	Expected Result
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating a purity of ≥95%.

Logical Relationship of Synthesis Steps

The logical progression of the synthesis is based on fundamental organic chemistry principles.





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Caption: Logical flow of functional group transformations.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of **Cbz-NH-peg1-CH2cooh**. The outlined protocols, based on established chemical reactions, offer a reliable starting point for researchers. Proper characterization is crucial to ensure the quality of this key linker for its successful application in the development of PROTACs and other advanced drug modalities.

Disclaimer: The experimental protocols provided are illustrative and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions must be taken. The author and publisher do not assume any liability for the use or misuse of this information.

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